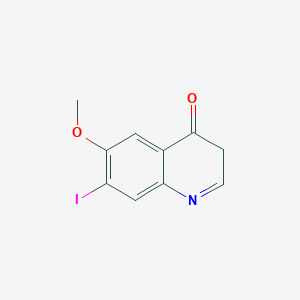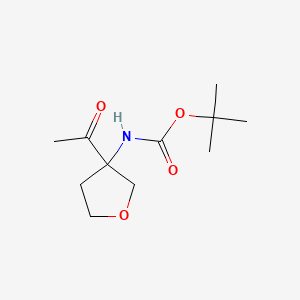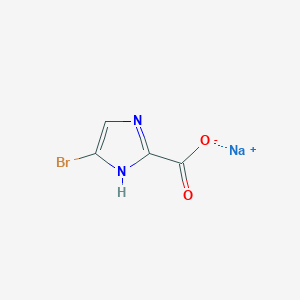
Sodium 4-bromo-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-bromo-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a carboxylate group at the 2-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-bromo-1H-imidazole-2-carboxylate typically involves the bromination of imidazole derivatives followed by carboxylation. One common method includes the reaction of 4-bromoimidazole with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives with different substituents.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Sodium 4-bromo-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Sodium 4-bromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Sodium 4-bromo-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:
Sodium 4-chloro-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Sodium 4-fluoro-1H-imidazole-2-carboxylate: Contains a fluorine atom at the 4-position.
Sodium 4-iodo-1H-imidazole-2-carboxylate: Contains an iodine atom at the 4-position.
Properties
Molecular Formula |
C4H2BrN2NaO2 |
|---|---|
Molecular Weight |
212.96 g/mol |
IUPAC Name |
sodium;5-bromo-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C4H3BrN2O2.Na/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
UXEMWAIJVFBNCP-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(NC(=N1)C(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


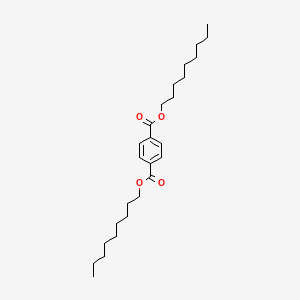

![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)

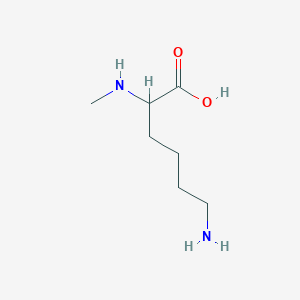

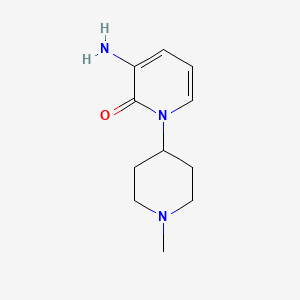
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)
